7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.0917247 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research into compounds with similar structures has primarily focused on their synthesis and evaluation for various biological activities. For instance, studies on modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moieties have shown that these compounds possess significant biological activities. These activities include antioxidant, anti-lipid peroxidation, inhibition of soybean lipoxygenase, thrombin inhibitory ability, and moderate antiproliferative activity without significant cytotoxic effects (Thalassitis et al., 2014). Such studies indicate the potential therapeutic applications of these compounds in managing oxidative stress-related conditions and cancer.
Anticancer and Antimicrobial Properties
The synthesis of novel 4(3H)-quinazolinone derivatives has been explored for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these heterocyclic compounds in drug discovery (Farag et al., 2012). Additionally, the creation of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells points to the specific targeting capabilities of these compounds for cancer therapy (Bouloc et al., 2010).
Molecular Docking and In Vitro Screening
The development of pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings, demonstrates the integration of computational methods in the design and evaluation of new compounds for potential therapeutic applications. These screenings help identify promising compounds with antimicrobial and antioxidant activities, which could serve as leads for the development of new drugs (Flefel et al., 2018).
Heterocyclic Compounds as Antimicrobial and Anticancer Agents
The exploration of heterocyclic compounds like imidazo[1,2-a]pyrazines and their derivatives has extended to evaluating their antimicrobial and anticancer activities. Such research underscores the importance of these compounds in developing new therapeutic agents capable of addressing various diseases, including resistant strains of bacteria and cancer cells (Hafez et al., 2016).
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-7-prop-2-enyl-2-(thiomorpholine-4-carbonyl)imidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-2-7-25-17(14-5-3-4-6-15(14)21)13-24-12-16(22-18(24)20(25)27)19(26)23-8-10-28-11-9-23/h2-6,12-13H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFDJJVESDJVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN2C=C(N=C2C1=O)C(=O)N3CCSCC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.